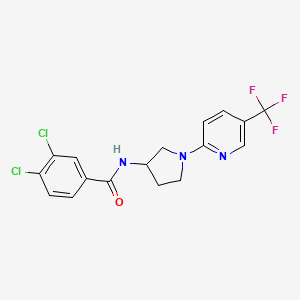

3,4-Dichlor-N-(1-(5-(Trifluormethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and trifluoromethyl groups

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to have a broad range of targets in both the agrochemical and pharmaceutical industries .

Mode of Action

It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Compounds with similar structures, such as trifluoromethylpyridines, are known to affect a variety of biochemical pathways in both the agrochemical and pharmaceutical industries .

Result of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to have a broad range of biological activities in both the agrochemical and pharmaceutical industries .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds in both the agrochemical and pharmaceutical industries .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide are largely attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Cellular Effects

It is known that TFMP derivatives, to which this compound belongs, are used in the protection of crops from pests . This suggests that the compound may have significant effects on cellular function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often require precise control of temperature and the use of specific reagents to ensure the desired substitutions occur at the correct positions on the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of substituted benzamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

- 3,4-dichloro-N-(1-(5-methylpyridin-2-yl)pyrrolidin-3-yl)benzamide

- 3,4-dichloro-N-(1-(5-fluoropyridin-2-yl)pyrrolidin-3-yl)benzamide

Uniqueness

The uniqueness of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide lies in its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool for scientific research and potential therapeutic applications.

Biologische Aktivität

3,4-Dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, with the CAS number 2034353-98-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C17H14Cl2F3N3O with a molecular weight of 404.2 g/mol. The structural characteristics include a dichloro-benzamide core linked to a pyrrolidine ring substituted with a trifluoromethyl-pyridine moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034353-98-3 |

| Molecular Formula | C₁₇H₁₄Cl₂F₃N₃O |

| Molecular Weight | 404.2 g/mol |

Pharmacodynamics

Research indicates that compounds similar to 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide exhibit significant biological activities, particularly as inhibitors in various pathways. Its structure suggests potential interactions with biological targets involved in neurological and inflammatory processes.

Structure-Activity Relationship (SAR)

Studies focusing on SAR have demonstrated that the presence of both the trifluoromethyl group and the pyrrolidine ring significantly influences the compound's efficacy. For example, modifications in the aromatic system or variations in halogen substitution can lead to altered biological responses.

Neuroprotective Effects

A study examining the neuroprotective effects of similar benzamide derivatives highlighted their potential in treating neurodegenerative diseases. The compound showed promise in inhibiting neutral sphingomyelinase (nSMase), which is involved in sphingolipid metabolism and associated with Alzheimer's disease pathology .

In vivo experiments involving mouse models demonstrated that administration of related compounds led to reduced exosome release from neurons, indicating a protective effect against neurodegeneration. The pharmacokinetic profile showed favorable absorption and brain penetration, essential for central nervous system (CNS) activity .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrrole-based derivatives. Compounds structurally related to 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide have been tested against various bacterial strains. The results indicated effective inhibition of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that modifications in the benzamide structure can enhance antibacterial activity.

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPVCNRBNOWNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.